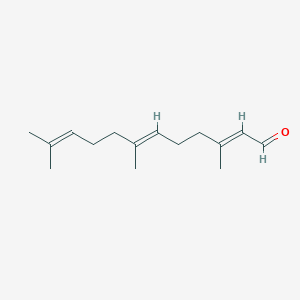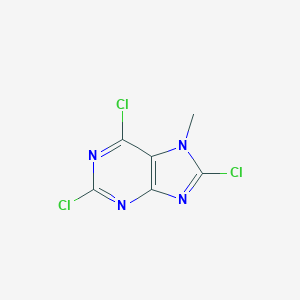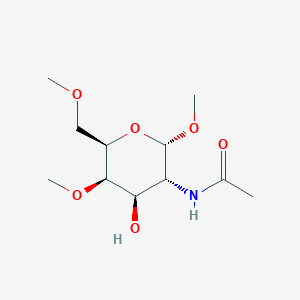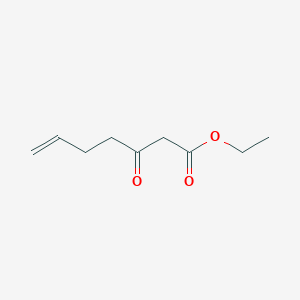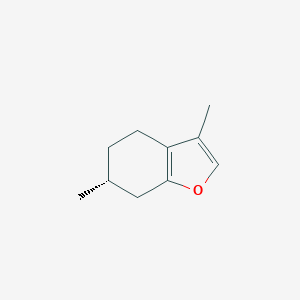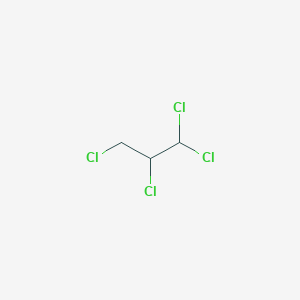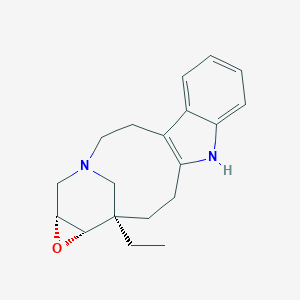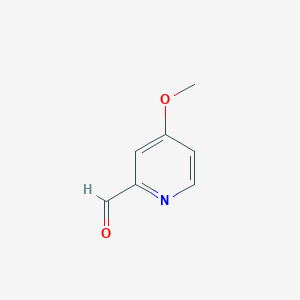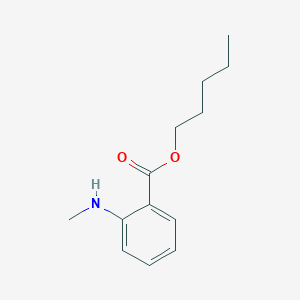![molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1](/img/structure/B103111.png)
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is an organic compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one typically involves the reaction of benzyl chloride with methylamine, followed by the addition of phenylacetone . The reaction conditions often include the use of solvents such as toluene and catalysts like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanones, alcohols, and amines, depending on the specific reaction pathway and conditions used .
Scientific Research Applications
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one has notable pharmacological potential and is used in the development of bioactive molecules. Its applications include:
Antifungal: It has shown potential in inhibiting fungal growth.
Antihypertensive: It may help in managing high blood pressure.
Anticancer: Research indicates its potential in developing anticancer drugs with tumor-selective toxicity.
Antiulcer: It has been explored for its potential in treating ulcers.
Antipsychotic: It may have applications in managing psychiatric disorders.
Antiviral: It has shown promise in inhibiting viral activities.
Mechanism of Action
The exact mechanism of action of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is not fully understood. it is believed to exert its effects through various molecular targets and pathways, including:
Cholinergic Properties: It may influence cholinergic neurotransmission.
Dopamine Potentiation: It can potentiate dopamine activity while partially inhibiting serotonin.
Apoptosis Induction: It may induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one include:
2-[Benzyl(methyl)amino]-1-phenylethanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its diverse pharmacological activities and its potential in developing bioactive molecules with applications in various fields of medicine and industry.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQYJQQRYVVAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


